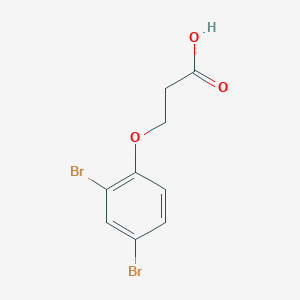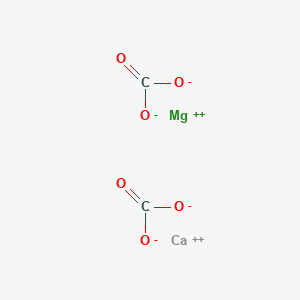
Dolomite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is composed of 60% calcium carbonate and 40% magnesium carbonate . This compound is commonly found in sedimentary rocks and is used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dolomite can be synthesized through the carbonization process, where precise control of the carbonization temperature is essential. The reaction involves the formation of magnesium bicarbonate (Mg(HCO₃)₂) under controlled conditions . Another method involves vacuum carbothermal reduction of calcined this compound, which significantly reduces the initial reduction temperature .
Industrial Production Methods
Industrial production of calcium magnesium dicarbonate often involves the use of this compound ore. The ore is calcined to produce magnesium oxide and calcium oxide, which are then subjected to carbonization to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
Dolomite undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for carbonates but can occur under specific conditions.
Substitution: The carbonate ions can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving calcium magnesium dicarbonate include hydrochloric acid, which reacts with the compound to form carbon dioxide, calcium chloride, and magnesium chloride .
Major Products Formed
The major products formed from these reactions include carbon dioxide, calcium chloride, and magnesium chloride .
Scientific Research Applications
Dolomite has numerous scientific research applications:
Mechanism of Action
The mechanism of action of calcium magnesium dicarbonate involves its reaction with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride, thereby neutralizing excess stomach acid . This neutralization process helps in relieving symptoms of heartburn and indigestion.
Comparison with Similar Compounds
Similar Compounds
Calcium Carbonate (CaCO₃): Used as an antacid and in the production of lime.
Magnesium Carbonate (MgCO₃): Used as an antacid and in the production of magnesium oxide.
Uniqueness
Dolomite is unique due to its dual composition of calcium and magnesium carbonates, which provides a balanced source of both minerals. This makes it particularly useful in applications where both calcium and magnesium are required .
Properties
CAS No. |
16389-88-1 |
|---|---|
Molecular Formula |
CH2CaMgO3 |
Molecular Weight |
126.41 g/mol |
IUPAC Name |
calcium;magnesium;dicarbonate |
InChI |
InChI=1S/CH2O3.Ca.Mg/c2-1(3)4;;/h(H2,2,3,4);; |
InChI Key |
ADIXYOBIQIMPEH-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Mg+2].[Ca+2] |
Canonical SMILES |
C(=O)(O)O.[Mg].[Ca] |
Key on ui other cas no. |
16389-88-1 60937-55-5 7000-29-5 |
physical_description |
DryPowder; Liquid; PelletsLargeCrystals |
Synonyms |
calcium magnesium carbonate calcium magnesium dicarbonate CaMg(CO(3))(2) dolomite |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)
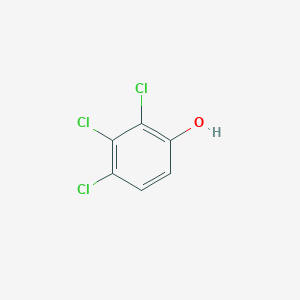
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)

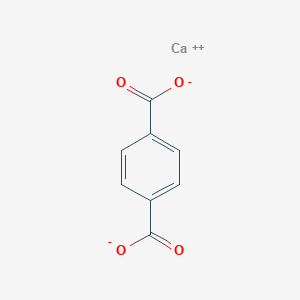
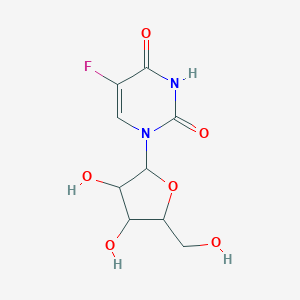
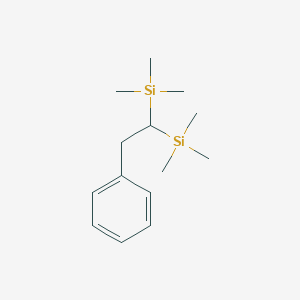
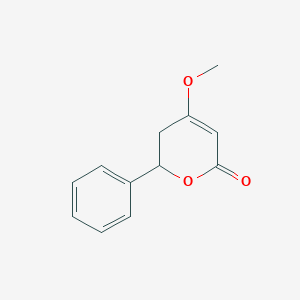
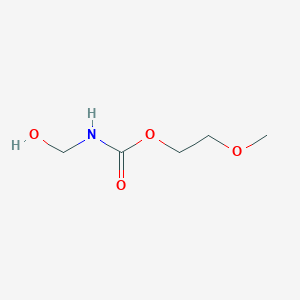


![5,6,8,9-Tetrahydrodibenz[a,j]anthracene](/img/structure/B99996.png)
